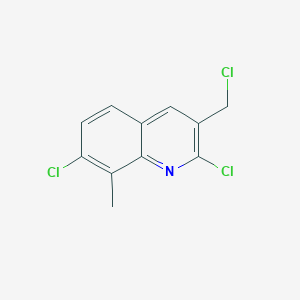

3-Chloromethyl-2,7-dichloro-8-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-dichloro-3-(chloromethyl)-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl3N/c1-6-9(13)3-2-7-4-8(5-12)11(14)15-10(6)7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHHFLZLNHUFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC(=C(N=C12)Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589014 | |

| Record name | 2,7-Dichloro-3-(chloromethyl)-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-24-8 | |

| Record name | 2,7-Dichloro-3-(chloromethyl)-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Chloromethyl-2,7-dichloro-8-methylquinoline" synthesis and properties

An In-Depth Technical Guide to the Synthesis and Properties of 3-Chloromethyl-2,7-dichloro-8-methylquinoline

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound (CAS No. 948292-24-8). As a functionalized quinoline derivative, this compound serves as a versatile intermediate for drug discovery and development, particularly in the synthesis of novel bioactive molecules. This document details a robust, multi-step synthetic pathway, starting from commercially available precursors, and outlines the critical reaction mechanisms and experimental protocols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for creating diverse chemical libraries.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic pharmaceuticals. Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. The title compound, this compound, is a highly functionalized and reactive building block. The presence of three chlorine atoms at distinct positions, a methyl group, and a reactive chloromethyl handle at the C3 position makes it an exceptionally valuable precursor for developing novel therapeutic agents.

Synthetic Strategy and Retrosynthesis

The synthesis of this compound is most effectively approached through a multi-step sequence that builds the quinoline core and then modifies its substituents. A logical retrosynthetic analysis reveals a practical pathway starting from 3-chloro-2-methylaniline.

Caption: Retrosynthetic pathway for the target compound.

This strategy involves four key transformations:

-

Acetylation: Protection of the aniline to form the corresponding acetanilide.

-

Vilsmeier-Haack Reaction: Cyclization of the acetanilide to construct the substituted 2-chloro-3-formylquinoline core. This powerful one-pot reaction simultaneously introduces the C2-chloro and C3-formyl groups.[1]

-

Reduction: Selective reduction of the formyl group to a primary alcohol using a mild reducing agent.

-

Chlorination: Conversion of the primary alcohol to the target chloromethyl derivative.

Detailed Experimental Protocols

Step 1: Synthesis of N-(3-chloro-2-methylphenyl)acetamide

The initial step involves the straightforward acetylation of 3-chloro-2-methylaniline. This reaction protects the amino group and provides the necessary substrate for the subsequent Vilsmeier-Haack cyclization.

-

Materials: 3-chloro-2-methylaniline, Acetic Anhydride, Glacial Acetic Acid.

-

Protocol:

-

In a 250 mL round-bottom flask, combine 3-chloro-2-methylaniline (1 equiv.), acetic anhydride (1.1 equiv.), and glacial acetic acid (approx. 3 volumes relative to the aniline).

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 1-2 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool slightly before carefully pouring it into a beaker containing ice-cold water (approx. 10 volumes) with constant stirring.

-

The N-(3-chloro-2-methylphenyl)acetamide will precipitate as a solid.[3][4]

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

-

The crude product can be recrystallized from aqueous ethanol if further purification is required.

-

Step 2: Synthesis of 2,7-dichloro-8-methylquinoline-3-carbaldehyde

This key step utilizes the Vilsmeier-Haack reaction to construct the quinoline core. The reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent, which then reacts with the electron-rich acetanilide to induce cyclization and formylation.[1]

-

Materials: N-(3-chloro-2-methylphenyl)acetamide, Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous).

-

Protocol:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (approx. 4-5 equivalents). Cool the flask to 0°C in an ice-salt bath.

-

Slowly add POCl₃ (approx. 10-12 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10°C.[1]

-

After the addition is complete, stir the resulting mixture (the Vilsmeier reagent) at 0°C for 30 minutes.

-

Add the N-(3-chloro-2-methylphenyl)acetamide (1 equiv.) in portions to the freshly prepared Vilsmeier reagent.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 6-8 hours.[2]

-

Cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8, leading to the precipitation of the product.

-

Collect the crude solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.

-

Step 3: Synthesis of (2,7-dichloro-8-methylquinolin-3-yl)methanol

The aldehyde is selectively reduced to the corresponding primary alcohol using sodium borohydride (NaBH₄). This reagent is chosen for its mildness and high selectivity for aldehydes and ketones, leaving the chlorinated aromatic ring intact.[5][6]

-

Materials: 2,7-dichloro-8-methylquinoline-3-carbaldehyde, Sodium Borohydride (NaBH₄), Methanol or Ethanol.

-

Protocol:

-

Dissolve the 2,7-dichloro-8-methylquinoline-3-carbaldehyde (1 equiv.) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add NaBH₄ (1.5-2.0 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0°C.[7]

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose excess NaBH₄.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol. The product can be used in the next step without further purification or purified by column chromatography.

-

Step 4: Synthesis of this compound

The final step involves the conversion of the primary alcohol to the target chloromethyl compound using thionyl chloride (SOCl₂). This is a standard and efficient method for this transformation.[8]

-

Materials: (2,7-dichloro-8-methylquinolin-3-yl)methanol, Thionyl Chloride (SOCl₂), Dichloromethane (DCM, anhydrous).

-

Protocol:

-

Dissolve the crude alcohol (1 equiv.) in anhydrous DCM in a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

-

Cool the solution to 0°C.

-

Slowly add thionyl chloride (1.5-2.0 equiv.) dropwise to the stirred solution.[9]

-

After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer. Wash it sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography to obtain the final compound.

-

Physicochemical Properties

The properties of the final compound are summarized below. Spectral data are predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 948292-24-8 | [10][11] |

| Molecular Formula | C₁₁H₈Cl₃N | [10] |

| Molecular Weight | 260.55 g/mol | [10] |

| Physical State | Expected to be a crystalline solid at room temperature. | N/A |

| Solubility | Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) and insoluble in water. | N/A |

| ¹³C NMR | A predicted spectrum is available, showing characteristic shifts for the quinoline core and substituents. | [12] |

| ¹H NMR | Expected signals: A singlet for the -CH₂Cl protons (approx. 4.5-5.0 ppm), a singlet for the C8-methyl group (approx. 2.5-2.8 ppm), and distinct aromatic protons on the quinoline core. | N/A |

| Mass Spec (EI) | Expected molecular ion (M⁺) peak corresponding to the isotopic pattern of three chlorine atoms. | N/A |

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The chloromethyl group at the C3 position is an excellent electrophilic handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups.

Caption: Synthetic utility of the target compound.

This reactivity enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, reaction with various primary or secondary amines can produce a series of quinolinyl amines. A closely related scaffold, 2-chloro-3-(chloromethyl)-8-methylquinoline, has been successfully used to prepare amines that demonstrated promising antidepressant activities.[8] This precedent strongly suggests that derivatives of the title compound could be valuable candidates for screening against central nervous system targets and other disease pathways.

Safety and Handling

The synthesis of this compound involves hazardous reagents and intermediates that require strict safety protocols.

-

Hazardous Reagents:

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Thionyl Chloride (SOCl₂): Corrosive, toxic, and a lachrymator. Reacts with water to produce toxic gases (HCl and SO₂). All handling must be performed in a fume hood.[13]

-

Sodium Borohydride (NaBH₄): Flammable solid. Reacts with acid and water to produce flammable hydrogen gas.

-

-

Product Hazards: As a polychlorinated aromatic heterocycle and an alkylating agent (due to the chloromethyl group), the final product should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[14][15] Direct contact should be avoided.

-

Recommended PPE: Safety goggles, nitrile or neoprene gloves, and a flame-resistant lab coat should be worn at all times.

-

Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and highly functionalized building block for chemical synthesis and drug discovery. The synthetic route presented in this guide is robust and relies on well-established chemical transformations, making the compound accessible for laboratory-scale synthesis. Its inherent reactivity, particularly at the chloromethyl position, provides a gateway to a diverse array of novel quinoline derivatives with significant potential for the development of new therapeutic agents. Adherence to strict safety protocols is essential when handling the reagents and intermediates involved in its synthesis.

References

- BenchChem. (n.d.). Vilsmeier-Haack Reaction for Quinoline Synthesis - Application Notes and Protocols.

- Indian Journal of Chemistry - Section B. (n.d.).

- BenchChem. (n.d.). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols.

-

DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

- International Journal of Chemical Studies. (2021).

- BenchChem. (n.d.). 3,6-Dichloro-8-(dichloromethyl)quinoline as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds - Application Notes and Protocols.

-

Organic Syntheses. (n.d.). A procedure for reaction with thionyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,7-Dichoro-8-chloromethyl-quinoline. Retrieved from [Link]

-

MDPI. (2018). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 23(1), 148. Retrieved from [Link]

- International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. 2(6), 42-45.

-

DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from a relevant organic chemistry resource.

-

Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

- ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives.

-

PubChemLite. (n.d.). N-(3-chloro-2-methylphenyl)acetamide (C9H10ClNO). Retrieved from [Link]

-

Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 171, 117-153. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylquinoline. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A procedure for sodium borohydride reduction. Retrieved from [Link]

- Open Library Publishing Platform. (n.d.). Sodium Borohydride Reduction of Carbonyls. Retrieved from a relevant open-access chemistry textbook.

- Google Patents. (n.d.). US20080228016A1 - Method for Chlorinating Alcohols.

- ResearchGate. (n.d.). Synthetic scheme for the synthesis of N-substituted chloroacetamides.

-

PubChem. (n.d.). N-(3-chloro-2-methylphenyl)acetamide. Retrieved from [Link]

- ResearchGate. (n.d.). Aromatic Chlorination with Thionyl Chloride.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

- OUCI. (n.d.). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives.

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

-

PubChem. (n.d.). 2,5-Dichloro-8-methylquinoline-3-carboxylic acid. Retrieved from [Link]

- ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols.

-

PubChemLite. (n.d.). 2,7-dichloro-8-methylquinoline-3-carbonitrile. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 7-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of 8-Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry.

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(14), 11488. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemijournal.com [chemijournal.com]

- 3. PubChemLite - N-(3-chloro-2-methylphenyl)acetamide (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

- 4. N-(3-chloro-2-methylphenyl)acetamide | C9H10ClNO | CID 81969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]

- 10. scbt.com [scbt.com]

- 11. alchempharmtech.com [alchempharmtech.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. orgsyn.org [orgsyn.org]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Chloromethyl-2,7-dichloro-8-methylquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties. Within this vast chemical space, halogenated quinoline derivatives represent a particularly intriguing class of compounds, where the strategic placement of halogen atoms can profoundly influence molecular properties and biological interactions. This guide focuses on a specific, highly functionalized derivative: 3-Chloromethyl-2,7-dichloro-8-methylquinoline .

As a Senior Application Scientist, the objective of this document is not merely to present a datasheet but to provide a comprehensive technical narrative. We will delve into the causality behind synthetic strategies, the rationale for analytical methodologies, and the potential that this molecule holds for future research and development. The information herein is synthesized from established chemical principles and extrapolated from the literature on closely related analogues, offering a robust framework for researchers venturing into the exploration of this compound.

Molecular Overview and Strategic Importance

This compound (CAS No. 948292-24-8) is a polychlorinated quinoline derivative featuring a reactive chloromethyl group at the C3 position.[1] Its molecular structure is a confluence of several key features that render it a valuable intermediate for chemical synthesis and a candidate for biological screening:

-

Polyhalogenation: The presence of three chlorine atoms significantly alters the electronic landscape of the quinoline ring, impacting its reactivity, lipophilicity, and metabolic stability.

-

Reactive Handle: The chloromethyl group at the C3 position is a versatile electrophilic site, amenable to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the construction of diverse molecular libraries.

-

Substituted Quinoline Core: The quinoline nucleus itself is a privileged structure in drug discovery, known to interact with various biological targets. The specific substitution pattern of this molecule could unlock novel pharmacological profiles.

The strategic importance of this molecule lies in its potential as a building block for more complex chemical entities with applications in drug discovery, particularly in the development of novel therapeutics.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 948292-24-8 | [1] |

| Molecular Formula | C₁₁H₈Cl₃N | [1] |

| Molecular Weight | 260.55 g/mol | [1] |

| Appearance | Predicted: White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Estimated: >150 °C | Inferred from related polychlorinated aromatics |

| Boiling Point | Estimated: >350 °C at 760 mmHg | Inferred from related compounds |

| Solubility | Predicted: Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and some polar aprotic solvents (DMF, DMSO). Insoluble in water. | Based on general properties of polychlorinated aromatics |

| pKa (most basic) | Estimated: 1.5 - 2.5 (for the quinoline nitrogen) | Based on electronic effects of chloro-substituents |

| LogP | Estimated: 4.0 - 5.0 | Calculated based on structure |

Proposed Synthesis Pathway

A robust and logical synthetic route to this compound can be conceptualized in a three-step sequence starting from the corresponding acetanilide. This pathway leverages the well-established Vilsmeier-Haack reaction for the construction of the quinoline core, followed by standard functional group transformations.

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Acetylation of 2,7-Dichloro-8-methylaniline

The synthesis commences with the protection of the amino group of 2,7-dichloro-8-methylaniline as an acetamide. This is a crucial step as the acetamido group is an ortho-para directing group that facilitates the subsequent electrophilic cyclization in the Vilsmeier-Haack reaction.

Protocol:

-

To a stirred solution of 2,7-dichloro-8-methylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).

-

Heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water until neutral, and dry under vacuum to yield N-(2,7-dichloro-8-methylphenyl)acetamide.

Step 2: Vilsmeier-Haack Cyclization

This is the key step for the formation of the quinoline ring system. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent then effects a double formylation and cyclization of the acetanilide.

Protocol:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (10 eq) to 0 °C in an ice bath.

-

Add POCl₃ (4 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.

-

Stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.

-

Add N-(2,7-dichloro-8-methylphenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,7-dichloro-8-methylquinoline-3-carbaldehyde.

Step 3: Reduction of the Aldehyde

The formyl group at the C3 position is selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄).

Protocol:

-

Dissolve 2,7-dichloro-8-methylquinoline-3-carbaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2,7-dichloro-8-methylquinolin-3-yl)methanol.

Step 4: Chlorination of the Alcohol

The final step involves the conversion of the primary alcohol to the corresponding chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl₂).

Protocol:

-

Dissolve (2,7-dichloro-8-methylquinolin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane.

-

Add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectral Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, a detailed prediction of its spectral characteristics can be made based on the known effects of its constituent functional groups and the quinoline core.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the chloromethyl group.

-

Aromatic Region (δ 7.0-8.5 ppm): The protons on the quinoline ring will appear in this region. The exact chemical shifts will be influenced by the electron-withdrawing effects of the two chloro-substituents and the electron-donating methyl group.

-

Chloromethyl Protons (δ ~4.5-5.0 ppm): A singlet corresponding to the two protons of the -CH₂Cl group is expected in this region.

-

Methyl Protons (δ ~2.5-3.0 ppm): A singlet for the three protons of the C8-methyl group will be observed.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 120-150 ppm): The carbons of the quinoline ring will resonate in this range. The carbons directly attached to the chlorine atoms will show characteristic shifts.

-

Chloromethyl Carbon (δ ~45-55 ppm): The carbon of the -CH₂Cl group is expected in this upfield region.

-

Methyl Carbon (δ ~15-25 ppm): The C8-methyl carbon will appear as a signal in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present.

-

C-H stretching (aromatic): ~3050-3150 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak will be characteristic of a molecule containing three chlorine atoms. Common fragmentation pathways would include the loss of a chlorine atom and cleavage of the chloromethyl group.

Potential Applications and Future Directions

The highly functionalized nature of this compound makes it a promising candidate for various applications, primarily in the field of drug discovery.

Medicinal Chemistry

-

Anticancer Agents: The quinoline core is present in numerous anticancer drugs. The reactivity of the chloromethyl group allows for the synthesis of derivatives that can be tested for their cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: Chloro-substituted quinolines have a long history as antimalarial and antibacterial agents. Novel derivatives of this compound could be explored for their efficacy against drug-resistant pathogens.

-

CNS-Active Agents: Some quinoline derivatives have shown activity in the central nervous system. The lipophilicity imparted by the chlorine atoms may facilitate blood-brain barrier penetration, making derivatives of this molecule interesting candidates for neurological drug discovery.

Materials Science

The quinoline ring system possesses interesting photophysical properties. Derivatives of this compound could be investigated for their potential use as fluorescent probes, organic light-emitting diode (OLED) materials, or sensors.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. It is predicted to be a skin and eye irritant. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a molecule of significant synthetic potential. While detailed experimental data on its properties are still emerging, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic pathway offers a clear and logical route to this valuable intermediate. The true potential of this compound will be unlocked through the creative endeavors of researchers who can harness its unique structural features to design and synthesize novel molecules with impactful applications in medicine and materials science.

References

Sources

Introduction: The Quinoline Scaffold and the Chloromethyl Handle

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry.[1] This scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural alkaloids and synthetic drugs, including the renowned antimalarial chloroquine.[1][2][3] The unique electronic distribution and aromatic stability conferred by its bicyclic nature are fundamental to its widespread biological activity.[1]

When a chloromethyl group (-CH₂Cl) is appended to this core, particularly at the 2- or 4-positions, the resulting molecule is transformed into a highly versatile and reactive intermediate.[1][4] This guide provides an in-depth exploration of the chemical reactivity of this functional group, focusing on the mechanistic principles that govern its transformations and its application in the synthesis of complex molecules for research and drug development.

The Electronic Landscape: Why is the Chloromethyl Group so Reactive?

The reactivity of the chloromethyl group on a quinoline ring is analogous to that of a benzylic halide, but with unique modifications imposed by the heterocyclic nitrogen.[5][6] Several factors contribute to its enhanced reactivity compared to a standard primary alkyl halide.

-

Inductive Effect: The highly electronegative chlorine atom polarizes the C-Cl bond, rendering the methylene carbon atom electrophilic and susceptible to attack by nucleophiles.[7]

-

Resonance Stabilization (Sₙ1 Pathway): In reactions proceeding through a dissociative mechanism (Sₙ1), the departure of the chloride ion generates a carbocation. This quinolinyl-methyl carbocation is significantly stabilized by resonance, as the positive charge can be delocalized across the entire aromatic quinoline system. This stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway more accessible than for simple primary alkyl halides.[8][9]

-

Transition State Stabilization (Sₙ2 Pathway): In concerted nucleophilic substitution reactions (Sₙ2), the transition state involves a pentacoordinate carbon.[10] The p-orbitals of the quinoline ring can overlap with the developing p-orbital on the methylene carbon in the transition state, delocalizing electron density and stabilizing it. This effect accelerates the rate of Sₙ2 reactions.[5]

The position of the chloromethyl group is critical. Groups at the 2- and 4-positions experience more profound electronic effects from the ring nitrogen, which can participate directly in resonance stabilization of intermediates and transition states.

Caption: Key factors governing the choice between Sₙ1 and Sₙ2 reaction pathways.

Dominant Reaction Pathway: Nucleophilic Substitution

The most prominent application of chloromethylquinolines is in nucleophilic substitution reactions, where the chloride acts as an excellent leaving group.[1] This allows for the facile attachment of a wide variety of nucleophiles to the quinoline core.[11]

The Sₙ2 Mechanism: A Workhorse Reaction

Given that the chloromethyl carbon is primary, the Sₙ2 pathway is highly favored under most conditions, especially with strong, non-bulky nucleophiles in polar aprotic solvents.[12][13] This reaction proceeds with an inversion of stereochemistry (though not relevant for the achiral -CH₂Cl group) in a single, concerted step.

Caption: A typical experimental workflow for an Sₙ2 reaction.

The Sₙ1 Mechanism: The Role of Resonance

While less common than Sₙ2, the Sₙ1 pathway can be accessed, particularly under conditions that favor carbocation formation:

-

Use of polar protic solvents (e.g., ethanol, water) that can solvate both the departing chloride ion and the carbocation intermediate.

-

Employing weak nucleophiles that are not strong enough to force an Sₙ2 reaction.

-

The presence of electron-donating groups on the quinoline ring, which further stabilize the carbocation.

The key to the viability of this pathway is the extensive resonance stabilization of the intermediate carbocation.

Caption: Resonance delocalization stabilizing the quinolinyl-methyl carbocation in an Sₙ1 pathway.

Table of Common Nucleophilic Transformations

The versatility of the chloromethyl group is best illustrated by the breadth of nucleophiles it can react with to form stable C-N, C-O, C-S, and C-C bonds.

| Nucleophile Type | Example Nucleophile | Base (if needed) | Typical Solvent | Resulting Functional Group |

| Amines | Morpholine, Aniline | K₂CO₃, Et₃N | Acetonitrile, DMF | Secondary/Tertiary Amine |

| Thiols | Thiophenol, Ethanethiol | K₂CO₃, NaH | DMF, THF | Thioether |

| Alcohols/Phenols | Phenol, Methanol | NaH, K₂CO₃ | THF, Acetone | Ether |

| Carbanions | Diethyl malonate | NaOEt, NaH | Ethanol, THF | C-C coupled product |

| Azides | Sodium Azide (NaN₃) | None | DMSO, DMF | Azide (precursor to amines) |

| Cyanides | Sodium Cyanide (NaCN) | None | DMSO | Nitrile |

Alternative Reactive Pathways

Beyond nucleophilic substitution, the chloromethyl group can participate in other important transformations.

Radical Reactions

Under initiation by UV light or a radical initiator (e.g., AIBN), the C-Cl bond can undergo homolytic cleavage to generate a quinolinyl-methyl radical.[14][15] This highly reactive intermediate can participate in radical chain reactions, such as hydrogen abstraction or addition to double bonds, offering a complementary method for functionalization, particularly for C-C bond formation.[14][16]

Umpolung (Polarity Inversion) Concepts

In its native state, the chloromethyl carbon is an electrophile. The concept of "Umpolung" involves reversing this polarity to make the carbon a nucleophile.[17][18] While direct umpolung is not typical, a chloromethylquinoline can be converted into an organometallic reagent (e.g., Grignard or organolithium, though challenging to prepare) or a phosphonium salt (for Wittig-type reactions). These derived reagents possess a nucleophilic methylene carbon, enabling reactions with electrophiles like aldehydes, ketones, or alkyl halides, dramatically expanding synthetic possibilities.[19]

Applications in Medicinal Chemistry and Drug Development

The ability to easily couple the quinoline core to diverse functional groups via the chloromethyl handle makes these compounds invaluable starting materials in drug discovery.[2][11][20] The introduced moieties can serve as key pharmacophoric elements, modulate physicochemical properties like solubility and lipophilicity, or act as linkers to connect the quinoline to other molecular fragments. Derivatives of chloromethylquinolines are explored as potential anticancer, anti-inflammatory, and antimicrobial agents.[4][21]

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for nucleophilic substitution on activated heterocyclic systems.[12] Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for N-Alkylation with an Amine

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(chloromethyl)quinoline hydrochloride (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile or N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2-0.5 M.

-

Reaction: Heat the mixture to 80°C (for acetonitrile) or a suitable temperature for DMF and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. If using DMF, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). If using acetonitrile, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue via column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient).

Protocol 2: General Procedure for S-Alkylation with a Thiol

-

Setup: In a flame-dried, N₂-purged round-bottom flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Nucleophile Preparation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of the desired thiol (1.1 eq) in anhydrous THF. Stir for 20-30 minutes at 0°C to allow for the formation of the sodium thiolate.

-

Reaction: Add a solution of 2-(chloromethyl)quinoline (1.0 eq, free base form) in anhydrous THF to the thiolate suspension. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

The chloromethyl group serves as a powerful synthetic handle on the quinoline scaffold, primarily leveraging its exceptional reactivity in nucleophilic substitution reactions. Its benzylic-like nature, enhanced by the electronic properties of the quinoline ring, allows for facile Sₙ2 reactions and makes Sₙ1 pathways accessible under appropriate conditions. This predictable and versatile reactivity profile secures the role of chloromethylquinolines as indispensable building blocks for researchers in organic synthesis, materials science, and particularly for drug development professionals aiming to construct novel and complex bioactive molecules.

References

-

The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. (n.d.). Supra Sciences. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 334-342. [Link]

-

Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]

-

The Organic Chemistry Tutor. (2020, July 20). Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. [Link]

- Bayer AG. (1984). Chloromethyl quinoline derivatives, process for their preparation and their use.

-

Fessenden, R. J., & Fessenden, J. S. (1963). Reactions of (Chloromethyl)alkylsilanes and Quinoline. The Journal of Organic Chemistry, 28(12), 3490-3493. [Link]

-

Brainly. (2024, March 6). Explain why a primary benzylic halide shows higher reactivity by the SN1 mechanism than other primary alkyl. [Link]

-

Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? [Link]

-

Pearson+. (n.d.). How does resonance influence the reactivity of benzylic halides in nucleophilic substitution reactions? [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Chemistry Stack Exchange. (2024, September 11). SN2 nucleophilic substitution reaction push and pull transition state. [Link]

-

Burckhalter, J. H., & Leib, R. I. (1961). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. The Journal of Organic Chemistry, 26(10), 4078-4083. [Link]

-

Gerasimova, M. A., et al. (2018). Synthesis of quinolines from 3-formylchromone. Molecules, 23(9), 2206. [Link]

-

Wikipedia. (n.d.). Umpolung. [Link]

-

Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258. [Link]

-

Ashenhurst, J. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]

-

Colebatch, A. L., et al. (2019). Phosphaisonitrile umpolung - synthesis and reactivity of chloro aminophosphino carbynes. Dalton Transactions, 48(28), 10628-10641. [Link]

-

Ghorai, S. (2020). Synthesis and Reactivity of Umpolung Reagents Through Transition Metal Catalysis. York University. [Link]

-

Fessenden, R. J., & Fessenden, J. S. (1963). Reactions of (Chloromethyl)alkylsilanes and Quinoline. The Journal of Organic Chemistry, 28(12), 3490-3493. [Link]

-

Talele, T. T. (2016). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 20(Suppl 1), S148-S173. [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)quinoline hydrochloride. [Link]

-

University of Calgary. (n.d.). Nucleophilic substitution and elimination of alkyl halides. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

-

Lumen Learning. (n.d.). Radical reactions in practice. Organic Chemistry II. [Link]

-

Li, K., et al. (2023). Solvent-Induced Umpolung Reaction from Dioxygenation to C-S Coupling in Bis(2-phenylquinoline) Iridium(III) Thiolate Complexes. Inorganic Chemistry, 62(31), 12435-12445. [Link]

-

Haws, E. J., & Humpries, J. H. (1973). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 1099-1103. [Link]

-

ResearchGate. (2018). Quinolones for applications in medicinal chemistry: Synthesis and structure. Targets in Heterocyclic Systems, Chapter 11, 260-297. [Link]

-

Oliveri, V., & Vecchio, G. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Mini reviews in medicinal chemistry, 16(15), 1185–1194. [Link]

-

University of Michigan. (n.d.). Radical Reactions (Part 1). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

The Organic Chemistry Tutor. (2021, April 16). Free Radical Reactions. YouTube. [Link]

-

Ashenhurst, J. (2013, July 30). Free Radical Reactions – Chlorination of Methane. Master Organic Chemistry. [Link]

-

Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycoconjugates of Quinolines: Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Chloromethyl)quinoline|CAS 104325-51-1 [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.com [brainly.com]

- 9. How does resonance influence the reactivity of benzylic halides i... | Study Prep in Pearson+ [pearson.com]

- 10. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 14. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 17. Umpolung - Wikipedia [en.wikipedia.org]

- 18. ethz.ch [ethz.ch]

- 19. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of Substituted 8-Methylquinolines: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Within this privileged heterocyclic family, substituted 8-methylquinolines are emerging as a versatile and promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, potential applications, and structure-activity relationships of substituted 8-methylquinolines. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics. This guide will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of these compounds, supported by experimental insights and detailed protocols.

The 8-Methylquinoline Scaffold: A Privileged Framework in Medicinal Chemistry

The 8-methylquinoline core, a fusion of a benzene ring and a pyridine ring with a methyl group at the 8th position, offers a unique three-dimensional structure and electronic properties that make it an attractive starting point for drug design. The presence of the methyl group at the C8 position can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets, distinguishing it from other substituted quinolines.

Synthetic Strategies for Substituted 8-Methylquinolines

The functionalization of the 8-methylquinoline ring is crucial for modulating its biological activity. A common and effective strategy involves the synthesis of 2,4-dihalo-8-methylquinolines, which serve as versatile intermediates for introducing a variety of substituents through nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 2,4-Dichloro-8-methylquinoline

This protocol describes a common method for the synthesis of the key intermediate, 2,4-dichloro-8-methylquinoline.

Materials:

-

4-Hydroxy-8-methyl-1,2-dihydroquinolin-2-one

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Dry benzene

-

Ice

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one (1 equivalent), phosphorus oxychloride (3 equivalents), and phosphorus pentachloride (2 equivalents) in dry benzene is prepared.

-

The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

The resulting mixture is neutralized by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,4-dichloro-8-methylquinoline.

The resulting 2,4-dichloro-8-methylquinoline can then be subjected to various nucleophilic substitution reactions to introduce functionalities at the C2 and C4 positions, leading to a diverse library of substituted 8-methylquinoline derivatives.

Anticancer Applications of Substituted 8-Methylquinolines

The quinoline scaffold is present in several clinically used anticancer drugs, and substituted 8-methylquinolines are being explored for their potential in this area. Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Cytotoxicity against Cancer Cell Lines

Several studies have demonstrated the cytotoxic effects of substituted quinolines against various cancer cell lines. While extensive data on a wide range of substituted 8-methylquinolines is still emerging, preliminary studies on related compounds show promise. For instance, certain 2-arylquinoline derivatives have displayed selective cytotoxicity against cervical and prostate cancer cell lines.[1]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline 13 | HeLa (Cervical) | 8.3 | [1] |

| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [1] |

| Quinoline 12 | PC3 (Prostate) | 31.37 | [1] |

| Quinoline 11 | PC3 (Prostate) | 34.34 | [1] |

Table 1: In Vitro Cytotoxicity of Selected Quinoline Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2]

Materials:

-

Human cancer cell lines (e.g., HeLa, PC3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted 8-methylquinoline compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the substituted 8-methylquinoline compounds in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

For quinoline derivatives, the nature and position of substituents significantly influence their anticancer activity. Studies on 4-anilinoquinolines have shown that substitutions on the aniline ring and the quinoline core are crucial for their antiproliferative effects.[3] Further SAR studies on a focused library of substituted 8-methylquinolines are necessary to delineate the key structural features required for potent and selective anticancer activity.

Antimicrobial Potential of Substituted 8-Methylquinolines

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Quinoline-based compounds, such as the fluoroquinolones, are well-established antibacterial agents. Substituted 8-methylquinolines represent a promising avenue for the discovery of new antimicrobial drugs.

Activity against Bacterial and Fungal Pathogens

Derivatives of 8-hydroxyquinoline have demonstrated significant antimicrobial activity. For example, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown potent inhibitory activity against Mycobacterium tuberculosis and Staphylococcus aureus.[4]

| Compound | Microorganism | MIC (µM) | Reference |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 | [4] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | 1.56 | [4] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MSSA | 2.2 | [4] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 | [4] |

| 8-O-prenyl derivative of 8-hydroxyquinoline | MRSA | 12.5 | [4] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected 8-Hydroxyquinoline Derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Substituted 8-methylquinoline compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the substituted 8-methylquinoline compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

For 8-hydroxyquinoline derivatives, the presence of the hydroxyl group at the 8-position is often crucial for antimicrobial activity.[4] Halogenation at the C5 and C7 positions can also enhance activity. The exploration of various substituents on the 8-methylquinoline scaffold is a promising strategy to identify novel antimicrobial agents.

Anti-inflammatory Properties of Substituted 8-Methylquinolines

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been investigated for their anti-inflammatory effects, often through the modulation of key inflammatory pathways.

Inhibition of Inflammatory Mediators

One of the key mechanisms of anti-inflammatory action is the inhibition of nitric oxide (NO) production by activated macrophages.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8][9]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Substituted 8-methylquinoline compounds

-

Griess Reagent System

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the substituted 8-methylquinoline compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatants.

-

Determine the nitrite concentration in the supernatants using the Griess Reagent System according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Potential Mechanisms of Action and SAR

The anti-inflammatory effects of quinoline derivatives can be mediated through the inhibition of signaling pathways such as NF-κB and MAPK.[10] Structure-activity relationship studies on quinoline-based anti-inflammatory agents have shown that the nature and position of substituents are critical for their activity.[11] Further investigation into how different substitutions on the 8-methylquinoline ring affect these pathways will be crucial for developing potent anti-inflammatory drugs.

Neuroprotective Potential of Substituted 8-Methylquinolines

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives have shown promise as neuroprotective agents through various mechanisms, including antioxidant activity and metal chelation.[7]

Protection Against Oxidative Stress in Neuronal Cells

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The ability of compounds to protect neuronal cells from oxidative insults is a key indicator of their neuroprotective potential.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model to study neuroprotective effects against oxidative stress.[12][13][14]

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂))

-

Substituted 8-methylquinoline compounds

-

MTT solution

-

96-well plates

-

Microplate reader

Procedure:

-

Differentiate SH-SY5Y cells to a neuronal phenotype, if required for the specific study.

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of the substituted 8-methylquinoline compounds for a specified period.

-

Induce oxidative stress by exposing the cells to a neurotoxin like H₂O₂ for a defined duration.

-

Assess cell viability using the MTT assay as described in the anticancer section.

-

Calculate the percentage of neuroprotection conferred by the compounds.

Plausible Mechanisms and SAR

The neuroprotective effects of 8-aminoquinoline derivatives have been linked to the modulation of signaling pathways like the SIRT1/3-FOXO3a axis.[15] The metal-chelating properties of some quinoline derivatives can also contribute to their neuroprotective effects by reducing metal-induced oxidative stress.[16] The impact of substitutions on the 8-methylquinoline core on these mechanisms is an important area for future research to develop effective neuroprotective agents.

Conclusion and Future Directions

Substituted 8-methylquinolines represent a promising and versatile scaffold for the development of novel therapeutic agents. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. While research into the specific biological activities of substituted 8-methylquinolines is still in its early stages compared to their 8-hydroxyquinoline counterparts, the initial findings and the broader success of the quinoline scaffold in medicinal chemistry provide a strong rationale for their continued investigation.

Future research should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of a broad range of substituted 8-methylquinolines are needed to establish clear structure-activity relationships for each therapeutic area.

-

Mechanistic studies: Elucidating the precise molecular mechanisms of action for the most promising compounds will be crucial for their further development.

-

In vivo studies: Promising candidates identified in in vitro assays should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety.

By leveraging the unique properties of the 8-methylquinoline scaffold and applying rigorous medicinal chemistry principles, the scientific community can unlock the full therapeutic potential of this exciting class of compounds.

References

- Al-Mawsawi, L. Q., Al-Bayati, Z. I., & Al-Amiery, A. A. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ACS Omega, 5(32), 20386-20395.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (n.d.). PubMed.

- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PMC.

- Rh(III)-Catalyzed C(sp3)–H Acetoxylation of 8-Methylquinolines. (2020). Organic Letters.

- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). PMC.

- Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. (2023). PubMed Central.

- Recent Studies of Antioxidant Quinoline Derivatives. (n.d.).

- MTT assay protocol. (n.d.). Abcam.

- Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. (2024). PMC.

- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.

- Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. (n.d.).

- Scope of 8‐Methylquinolines[a]. [a] 1 (0.2 mmol), 2 a (2 equiv.),... (n.d.).

- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g

- Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspid

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing).

- Broth microdilution. (n.d.). Wikipedia.

- Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. (2026). PubMed.

- MTT Cell Proliferation Assay. (n.d.).

- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI.

- MTT Cell Assay Protocol. (n.d.).

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.

- Structures of quinoline and 8-substituted quinolines. (n.d.).

- Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (n.d.). MDPI.

- 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180.

- Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. (2024). Frontiers.

- Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (n.d.). PubMed.

- Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone deriv

- Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. (2025).

- Ruthenium(II) Complex with 8-Hydroxyquinoline Exhibits Antitumor Activity in Breast Cancer Cell Lines. (n.d.). MDPI.

- Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines. (n.d.).

- MIC values of 8 antifungal compounds (mg/l) of individual F. petroliphilum strains tested according to CLSIM38A2. (n.d.).

- In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022). Journal of Surgery and Medicine.

- New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegener

- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)

- Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025).

- Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine. (n.d.). PubMed.

- Structure Activity Rel

- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.

- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI.

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).

- Screening Anti-Inflammatory Effects of Flavanones Solutions. (n.d.). PMC.

- Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (n.d.). PMC.

- Antimicrobial susceptibility testing by broth microdilution method: widely available modific

- Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience.

- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.

- Plausible mechanism for C−H functionalization of 8‐methylquinolines. (n.d.).

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). PMC.

Sources

- 1. Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - Chen - Annals of Translational Medicine [atm.amegroups.org]

The Synthetic Keystone: A Technical Guide to 3-Chloromethyl-2,7-dichloro-8-methylquinoline for Advanced Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the strategic synthesis and application of 3-Chloromethyl-2,7-dichloro-8-methylquinoline . This highly functionalized quinoline derivative is a potent and versatile building block, pivotal in the construction of novel molecular architectures with significant therapeutic potential, particularly in the realm of neuroscience. This guide will elucidate the synthetic pathway to this key intermediate, detail its reactivity, and provide actionable protocols for its utilization in the synthesis of advanced chemical entities.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline motif is a cornerstone in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides a unique scaffold for the precise spatial arrangement of pharmacophoric groups, enabling high-affinity interactions with biological targets. Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities.[1][2] The strategic introduction of various substituents onto the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly sought-after scaffold in modern drug discovery.

Synthesis of the Keystone Building Block: this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The pathway commences with the construction of the quinoline core via a Vilsmeier-Haack reaction, followed by reduction and subsequent chlorination.

Step 1: Vilsmeier-Haack Cyclization to 2,7-Dichloro-8-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can be effectively employed for the cyclization of acetanilides to form 2-chloro-3-formylquinolines.[3][4][] The causality behind this choice lies in its efficiency and the direct installation of the formyl group at the 3-position, which is crucial for subsequent transformations.

Experimental Protocol:

-

Reagent Preparation (Vilsmeier Reagent): In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.5 eq.) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3.5 eq.) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0-5 °C to form the Vilsmeier reagent.

-

Reaction: To the freshly prepared Vilsmeier reagent, add 2,7-dichloro-8-methylacetanilide (1.0 eq.) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8. The precipitated solid is then filtered, washed with cold water, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford pure 2,7-dichloro-8-methylquinoline-3-carbaldehyde.

Step 2: Reduction of the Formyl Group to 2,7-Dichloro-8-methylquinolin-3-yl)methanol

The selective reduction of the aldehyde to a primary alcohol is a critical step. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for carbonyl groups over other reducible functionalities that might be present on the quinoline ring.[2][6]

Experimental Protocol:

-

Reaction: In a round-bottom flask, dissolve 2,7-dichloro-8-methylquinoline-3-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol. Cool the solution to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise to the stirred solution. The reaction is typically exothermic and should be controlled.

-

Monitoring and Work-up: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC. Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

-

Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous layer is then extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield (2,7-dichloro-8-methylquinolin-3-yl)methanol. This product is often of sufficient purity for the next step without further purification.

Step 3: Chlorination to this compound

The final step involves the conversion of the primary alcohol to the corresponding chloromethyl derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it provides the desired product in high yield and the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification process.[2]

Experimental Protocol:

-